Free Serum Level Superiority of Flucloxacillin Over All Three Comparator Isoxazolyl Penicillins After Intramuscular Administration
In a direct head-to-head comparative clinical study by Sutherland et al. (1970), flucloxacillin—the exclusive downstream API of the target carbonyl chloride—was compared against oxacillin, cloxacillin, and dicloxacillin in human subjects. After intramuscular injection, the free (unbound) serum levels of flucloxacillin were higher than those of oxacillin, cloxacillin, and dicloxacillin [1]. In a separate pharmacokinetic investigation by Simon et al. (1973), intravenous flucloxacillin produced serum levels double those of intravenous dicloxacillin, and four-fold higher than those of intravenous oxacillin measured 8–15 minutes post-injection . These differences are directly attributable to the 2-chloro-6-fluorophenyl side-chain architecture introduced exclusively by the target carbonyl chloride during acylation of 6-APA.
| Evidence Dimension | Free (unbound) serum antibiotic concentration after parenteral administration |
|---|---|
| Target Compound Data | Flucloxacillin: free serum levels higher than all three comparators after IM injection; IV serum levels 2× higher than dicloxacillin, 4× higher than oxacillin at 8–15 min post-injection |
| Comparator Or Baseline | Oxacillin, cloxacillin, and dicloxacillin: lower free serum levels after IM injection; dicloxacillin IV serum levels 50% of flucloxacillin; oxacillin IV serum levels 25% of flucloxacillin |
| Quantified Difference | IV: flucloxacillin/dicloxacillin ratio ≈ 2.0; flucloxacillin/oxacillin ratio ≈ 4.0. IM: free fraction of flucloxacillin > all comparators (statistically significant, exact magnitude not numerically reported in abstract) |
| Conditions | Human volunteers; Sutherland 1970: oral and IM dosing; Simon 1973: IV injection, serum sampling at 8–15 min post-dose, n=100 S. aureus strains for in vitro activity |
Why This Matters
Higher free serum levels directly predict superior tissue penetration and bactericidal activity at the site of infection, making the target compound the only viable intermediate for manufacturers seeking to produce an isoxazolyl penicillin with optimized parenteral pharmacokinetics.
- [1] Sutherland R, Croydon EA, Rolinson GN. Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin. Br Med J. 1970; 4(5733): 455-460. PMID: 5481218. View Source
